N3-Gly-Gly-OH (DCHA)

描述

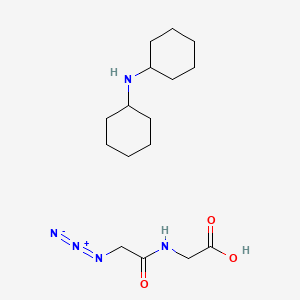

BenchChem offers high-quality N3-Gly-Gly-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-Gly-Gly-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C16H29N5O3 |

|---|---|

分子量 |

339.43 g/mol |

IUPAC 名称 |

2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11) |

InChI 键 |

URKIOVJESPPVFO-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of N-Terminal Azido-Oligo-Glycine Linkers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-terminal azido-functionalized oligo-glycine linkers, with a specific focus on the structural characteristics of the diglycine variant, N-azidoacetyl-glycyl-glycine. While the query specified N3-Gly-Gly-OH (DCHA), it is important to note that the dicyclohexylammonium (B1228976) (DCHA) salt is a common formulation for enhancing the stability and handling of acidic peptides, and the core structure of interest is the azido-diglycine peptide. This document elucidates the physicochemical properties, synthesis, and primary applications of this class of molecules, which are pivotal in the field of bioconjugation and drug development. Detailed experimental protocols for solid-phase peptide synthesis and subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are provided, alongside structured data tables and requisite visualizations to facilitate understanding and practical application.

Core Molecular Structure and Physicochemical Properties

N-azidoacetyl-glycyl-glycine is a heterobifunctional linker molecule. Its structure consists of a diglycine backbone, which provides a flexible and hydrophilic spacer. The N-terminus is functionalized with an azidoacetyl group, introducing a terminal azide (B81097) (N₃) that serves as a reactive handle for "click chemistry." The C-terminus presents a carboxylic acid (-OH), which can be engaged in standard peptide coupling reactions.

The inclusion of a dicyclohexylammonium (DCHA) counterion to form a salt is a common practice in peptide chemistry. This is particularly useful when the free acid form of the peptide is non-crystalline or unstable, as the DCHA salt often improves crystallinity, stability, and ease of handling.[1][2][3]

Table 1: Physicochemical Properties of N-azidoacetyl-glycyl-glycine

| Property | Value (Estimated/Calculated) | Source/Notes |

| Molecular Formula | C₆H₉N₅O₄ | Calculated for the free acid. |

| Molecular Weight | 215.17 g/mol | Calculated for the free acid. |

| Appearance | White to off-white solid | Inferred from similar peptide structures. |

| Solubility | Soluble in aqueous buffers, DMSO, DMF | The glycine (B1666218) backbone imparts hydrophilicity. |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Estimated based on the C-terminal carboxyl group of similar small peptides. |

| Azide Symmetric Stretch | ~2100 cm⁻¹ | Characteristic infrared absorption band for the azide functional group. |

Table 2: Representative Spectroscopic Data (¹H NMR)

| Proton Designation | Expected Chemical Shift (ppm in D₂O) | Notes |

| α-CH₂ (Glycine 1) | ~3.9 - 4.1 | Methylene protons of the glycine residue adjacent to the azidoacetyl group. |

| α-CH₂ (Glycine 2) | ~3.8 - 4.0 | Methylene protons of the C-terminal glycine residue. |

| CH₂ (Azidoacetyl) | ~3.7 - 3.9 | Methylene protons of the azidoacetyl group. |

Note: Actual chemical shifts can vary depending on the solvent, pH, and concentration.

Synthesis and Purification

The synthesis of N-terminal azido-oligo-glycine peptides is most commonly and efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6][7] This methodology allows for the stepwise assembly of the peptide chain on a solid support, which simplifies the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis of N-azidoacetyl-glycyl-glycine

Materials:

-

Wang resin or other suitable resin for C-terminal carboxylic acids

-

Fmoc-Gly-OH

-

Azidoacetic acid

-

Coupling reagents: e.g., HBTU, HATU, or DIC/Oxyma[8]

-

Base: N,N'-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.[8]

-

First Glycine Coupling:

-

Couple Fmoc-Gly-OH to the resin using a suitable coupling agent and base in DMF.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.

-

Wash the resin extensively with DMF and DCM.

-

-

Second Glycine Coupling:

-

Repeat the coupling step with another equivalent of Fmoc-Gly-OH.

-

Wash the resin thoroughly.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step.

-

-

Azidoacetic Acid Coupling:

-

Couple azidoacetic acid to the N-terminus of the resin-bound diglycine.

-

Allow the reaction to proceed for 2-4 hours. A Kaiser test can be used to monitor for the disappearance of free primary amines.[8]

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove any side-chain protecting groups.

-

Note: Thiol-based scavengers should be avoided as they can reduce the azide group.[8]

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

-

The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The structure and purity of the final product should be confirmed by mass spectrometry and analytical RP-HPLC.

-

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Simple and efficient solid-phase preparation of azido-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scilit.com [scilit.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to N3-Gly-Gly-OH (DCHA) for Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of N3-Gly-Gly-OH (DCHA), a key reagent in the field of click chemistry. It covers its chemical properties, core applications in bioconjugation, and generalized experimental protocols for its use.

Core Molecular Data

N3-Gly-Gly-OH (DCHA) is the dicyclohexylamine (B1670486) (DCHA) salt of N-(2-azidoacetyl)glycylglycine. The DCHA salt form enhances the stability and handling of the azide-containing dipeptide. Its primary utility lies in its azide (B81097) functional group, which enables covalent ligation to molecules containing alkyne groups.

All quantitative and identifying data for the compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine | [1] |

| Synonyms | N-(2-azidoacetyl)glycine DCHA salt, N3-Gly-Gly-OH DCHA | [1][2] |

| Molecular Formula | C16H29N5O3 | [1][2][3] |

| Molecular Weight | 339.43 g/mol | [1][3] |

| CAS Number | 2706488-76-6 | [2] |

| Component Compounds | 2-(2-Azidoacetamido)acetic acid, Dicyclohexylamine | [1] |

Principle of Application: Click Chemistry

N3-Gly-Gly-OH (DCHA) is a versatile building block for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[3][4] The azide group is the key functional moiety that participates in cycloaddition reactions with alkynes, forming a stable triazole ring. This allows for the precise and efficient conjugation of this dipeptide linker to proteins, nucleic acids, lipids, or other molecules of interest.[3]

The two primary click chemistry pathways utilizing this reagent are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that requires a copper(I) catalyst to join the azide with a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free reaction that occurs between an azide and a strained, cyclic alkyne (e.g., DBCO, BCN), making it highly suitable for applications in living systems where copper toxicity is a concern.[3]

Experimental Protocols & Methodologies

The following sections provide generalized protocols for the two main applications of N3-Gly-Gly-OH (DCHA). Researchers should optimize concentrations, solvents, and reaction times for their specific substrates.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating N3-Gly-Gly-OH to a molecule containing a terminal alkyne.

Materials:

-

N3-Gly-Gly-OH (DCHA)

-

Alkyne-modified substrate

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Solvent (e.g., DMSO, t-BuOH/H2O mixture)

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of N3-Gly-Gly-OH (DCHA) in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of the alkyne-modified substrate.

-

Prepare fresh stock solutions of Sodium Ascorbate (e.g., 100 mM in water) and Copper(II) Sulfate (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified substrate and a molar excess (typically 1.5-3 equivalents) of N3-Gly-Gly-OH.

-

Add the solvent to achieve the desired final concentration.

-

Add the copper-stabilizing ligand (e.g., TBTA) if required.

-

-

Initiation of Reaction:

-

Add the Sodium Ascorbate solution to the reaction mixture, followed immediately by the Copper(II) Sulfate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

The final concentrations are typically in the range of 1-10 mM for the substrates, 1 mM for Sodium Ascorbate, and 0.1-0.5 mM for CuSO4.

-

-

Incubation and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

-

-

Purification:

-

Upon completion, the conjugated product can be purified from excess reagents and catalyst using standard techniques like HPLC, size-exclusion chromatography, or dialysis.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for biocompatible conjugation where a copper catalyst must be avoided.

Materials:

-

N3-Gly-Gly-OH (DCHA)

-

Substrate modified with a strained alkyne (e.g., DBCO, BCN)

-

Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Methodology:

-

Preparation of Reagents:

-

Dissolve the N3-Gly-Gly-OH (DCHA) in the reaction buffer (e.g., PBS).

-

Dissolve the strained alkyne-modified substrate in a compatible solvent or directly in the reaction buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the strained alkyne-modified substrate with a molar excess (typically 2-10 equivalents) of N3-Gly-Gly-OH.

-

-

Incubation and Monitoring:

-

Allow the reaction to proceed at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC, ranging from 4 to 24 hours.

-

Gently mix the solution during incubation.

-

Monitor the reaction progress via LC-MS, SDS-PAGE (for proteins), or another suitable method.

-

-

Purification:

-

As this reaction is catalyst-free, purification is often simpler. Unreacted azide reagent can be removed by dialysis, spin filtration, or chromatography as needed.

-

Workflow Visualization

The decision to use either the CuAAC or SPAAC pathway depends primarily on the nature of the alkyne-containing reaction partner and the biological constraints of the experiment. The following diagram illustrates this selection workflow.

Caption: Decision workflow for bioconjugation using N3-Gly-Gly-OH (DCHA).

References

An In-depth Technical Guide to N3-Gly-Gly-OH (DCHA) and its Applications in Bioconjugation

This technical guide provides a comprehensive overview of N3-Gly-Gly-OH (DCHA), a versatile reagent for click chemistry. The document details its chemical properties, provides experimental workflows for its application, and discusses its relevance in the study of cellular signaling pathways, drawing parallels with the well-documented analogue, N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine). This guide is intended for researchers, scientists, and drug development professionals.

Core Molecular Data

N3-Gly-Gly-OH (DCHA) is a chemical reagent used in bioconjugation and drug discovery. The presence of a terminal azide (B81097) group allows for its specific ligation to alkyne-modified molecules through highly efficient and bioorthogonal "click" chemistry reactions.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 2706488-76-6 | [1][2][3] |

| Molecular Formula | C16H29N5O3 | [1][2] |

| Molecular Weight | 339.43 g/mol | [1][2] |

| Synonyms | N-(2-azidoacetyl)glycine DCHA salt | [1][2] |

| Key Functional Groups | Terminal Azide (-N3), Carboxylic Acid (-OH), Diglycine Linker | |

| Appearance | White to off-white solid |

Physicochemical Properties of the Analog N3-Gly-Gly-Gly-Gly-Gly-OH:

| Property | Value | Notes | Source |

| Molecular Formula | C10H15N7O6 | [4][5] | |

| Molecular Weight | 329.27 g/mol | [5] | |

| Melting Point | >200 °C (decomposes) | Estimated based on similar peptides. | [5] |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Estimated based on the pKa of the C-terminal carboxyl group. | [5] |

| LogP | Highly negative | The pentaglycine (B1581309) chain contributes to high water solubility. | [5] |

| Purity | Typically >95% | After HPLC purification. | [4] |

Experimental Protocols

The primary application of N3-Gly-Gly-OH (DCHA) and its analogs is in bioconjugation via "click" chemistry. The two most common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol describes a general procedure for conjugating an azide-containing molecule like N3-Gly-Gly-OH to an alkyne-functionalized molecule.

Materials:

-

N3-Gly-Gly-OH (DCHA)

-

Alkyne-containing molecule (e.g., a modified protein, drug, or probe)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS)

-

Solvent (e.g., DMSO or DMF) for dissolving reagents

Procedure:

-

Reagent Preparation:

-

Dissolve N3-Gly-Gly-OH (DCHA) in the reaction buffer to a final concentration of 10 mM.

-

Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate (B8700270) in water.

-

Prepare a 100 mM stock solution of the copper ligand in water or DMSO.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and a molar excess of N3-Gly-Gly-OH (DCHA).

-

Add the copper ligand to the mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours.

-

-

Purification:

-

Purify the resulting conjugate using appropriate chromatographic methods, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted reagents and the catalyst.

-

2. General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC provides a copper-free alternative for bioconjugation, which is particularly useful for in vivo applications where copper toxicity is a concern.

Materials:

-

N3-Gly-Gly-OH (DCHA)

-

A molecule functionalized with a strained alkyne (e.g., DBCO or BCN)

-

Reaction buffer (e.g., PBS)

-

Solvent (e.g., DMSO or DMF) for dissolving reagents

Procedure:

-

Reagent Preparation:

-

Dissolve N3-Gly-Gly-OH (DCHA) in the reaction buffer.

-

Dissolve the strained alkyne-containing molecule in a compatible solvent.

-

-

Reaction Setup:

-

Combine the two reactants in a suitable reaction vessel.

-

-

Incubation:

-

Incubate the reaction mixture, typically at room temperature. The reaction time can vary from 1 to 24 hours depending on the specific reactants and their concentrations.

-

-

Purification:

-

Purify the conjugate using appropriate chromatographic techniques.

-

Applications in Drug Development and Signaling Pathway Analysis

N3-Gly-Gly-OH (DCHA) and its analogs are valuable tools in drug development, particularly in the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Workflow for Creating and Using a Molecular Probe to Study a Signaling Pathway:

While N3-Gly-Gly-OH (DCHA) does not directly participate in signaling pathways, it is a crucial component for creating probes to study these pathways.[6]

Caption: Logical workflow for creating and using a probe to study a signaling pathway.

Application in PROTACs:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. N3-Gly-Gly-OH analogs can serve as a component of this linker.

The following diagram illustrates the general mechanism of action for a PROTAC.

References

Synthesis of N3-Azido-Glycyl-Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N3-azido-glycyl-glycine, a valuable building block in bioconjugation, chemical biology, and drug development. This document outlines the core principles of its synthesis, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Introduction

N3-azido-glycyl-glycine, also known as N-(2-azidoacetyl)glycylglycine, is a dipeptide derivative featuring a terminal azide (B81097) group. This functional group is of significant interest as it serves as a chemical handle for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions enable the efficient and specific covalent attachment of the dipeptide to alkyne-modified molecules, facilitating the construction of complex biomolecular architectures.[1][2]

The glycyl-glycine backbone provides a simple, flexible, and hydrophilic spacer, which can be advantageous in maintaining the biological activity and solubility of the resulting conjugates. Consequently, N3-azido-glycyl-glycine is a versatile tool for applications including the development of targeted drug delivery systems, the synthesis of peptide-based therapeutics, and the creation of novel biomaterials.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-azidoacetyl)glycylglycine is presented in Table 1.

| Property | Value | Reference |

| Synonyms | N-(2-azidoacetyl)glycylglycine, Azido triglycine, N3-Gly-Gly-OH | [1] |

| CAS Number | 1993176-75-2 | [1] |

| Molecular Formula | C6H9N5O4 | [1] |

| Molecular Weight | 215.2 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 150 - 154 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis of N3-Azido-Glycyl-Glycine

The synthesis of N3-azido-glycyl-glycine is typically achieved through the N-acylation of glycyl-glycine with an activated form of 2-azidoacetic acid. A common and effective approach involves the in situ activation of 2-azidoacetic acid using a carbodiimide (B86325) coupling agent or its conversion to a more stable activated ester, such as an N-hydroxysuccinimide (NHS) ester.

Synthesis of 2-Azidoacetic Acid

The precursor, 2-azidoacetic acid, can be synthesized from bromoacetic acid and sodium azide.

Experimental Protocol: Synthesis of 2-Azidoacetic Acid

-

Materials:

-

Bromoacetic acid

-

Sodium azide (NaN3)

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO4)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve sodium azide (e.g., 6.95 g, 107 mmol) in distilled water (e.g., 30 mL) and cool the solution to 0°C in an ice bath.

-

Slowly add bromoacetic acid (e.g., 7.15 g, 51.5 mmol) to the stirred solution over 10 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 1 with concentrated HCl.

-

Extract the aqueous layer with diethyl ether (e.g., 5 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-azidoacetic acid as a colorless oil. A typical yield is around 70%.

-

-

Characterization Data for 2-Azidoacetic Acid:

-

¹H-NMR (400 MHz, CDCl3) δ: 9.87 (s, 1H, -COOH), 3.97 (s, 2H, -CH2-).

-

Solution-Phase Synthesis of N3-Azido-Glycyl-Glycine

This protocol describes the coupling of 2-azidoacetic acid with glycyl-glycine using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Experimental Protocol: N-acylation of Glycyl-glycine

-

Materials:

-

Glycyl-glycine

-

2-Azidoacetic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Sodium sulfate (Na2SO4)

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

-

Procedure:

-

Dissolve 2-azidoacetic acid (e.g., 1.0 eq) in anhydrous DMF.

-

Add NHS (e.g., 1.1 eq) and EDC (e.g., 1.1 eq) to the solution and stir at room temperature for 4-6 hours to form the NHS ester of 2-azidoacetic acid.

-

In a separate flask, dissolve glycyl-glycine (e.g., 1.0 eq) in a saturated aqueous solution of sodium bicarbonate.

-

Add the activated 2-azidoacetic acid solution dropwise to the glycyl-glycine solution while maintaining the pH at ~8-9 with the addition of sodium bicarbonate as needed.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel (e.g., using a gradient of methanol in dichloromethane) to afford N3-azido-glycyl-glycine as a white solid.

-

| Reagent | Molar Ratio |

| Glycyl-glycine | 1.0 |

| 2-Azidoacetic acid | 1.0 |

| EDC | 1.1 |

| NHS | 1.1 |

Table 2: Molar ratios of key reagents for the synthesis of N3-azido-glycyl-glycine.

| Parameter | Value |

| Expected Yield | 60-80% |

| Purification Method | Flash Chromatography |

| Eluent System | Methanol in Dichloromethane |

Table 3: Typical reaction parameters and outcomes.

Experimental and Logical Diagrams

The following diagrams illustrate the key experimental workflow and the logical relationships in the synthesis of N3-azido-glycyl-glycine.

References

An In-depth Technical Guide on the Solubility and Application of N3-Gly-Gly-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N3-Gly-Gly-OH (DCHA) in dimethyl sulfoxide (B87167) (DMSO) and water. It includes a summary of available solubility data, standardized experimental protocols for solubility determination, and a visualization of a key experimental workflow involving this reagent.

Core Concepts: Understanding N3-Gly-Gly-OH (DCHA)

N3-Gly-Gly-OH is a chemical reagent characterized by a terminal azide (B81097) (-N3) group and a diglycine structure, which terminates in a carboxylic acid (-OH). The dicyclohexylamine (B1670486) (DCHA) salt form is often utilized to enhance the stability and handling properties of the free acid, which can be an oil or difficult to crystallize. DCHA is a secondary amine that is sparingly soluble in water but miscible with many organic solvents. The presence of the DCHA salt can influence the solubility profile of the parent molecule.

This compound is a valuable tool in bioconjugation and drug development, primarily serving as a linker in "click chemistry" reactions. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole linkages with alkyne-containing molecules.

Solubility Profile of N3-Gly-Gly-OH (DCHA)

Quantitative solubility data for N3-Gly-Gly-OH (DCHA) is not extensively reported in publicly available literature. However, based on the properties of its constituent parts (azido-diglycine and DCHA) and related compounds, a qualitative and estimated solubility profile can be summarized.

Data Presentation: Solubility of N3-Gly-Gly-OH and its DCHA Salt

| Compound/Salt | Solvent | Reported Solubility | Notes |

| N3-Gly-Gly-OH | Water | Soluble, especially at neutral to basic pH[1] | The glycine (B1666218) tail contributes to water solubility. Oligoglycine solubility in water is known to decrease with increasing chain length. |

| DMSO | Soluble[1] | DMSO is a powerful solvent for a wide array of organic materials.[2][3] | |

| Dicyclohexylamine (DCHA) | Water | Sparingly soluble (0.8 g/L)[4] | DCHA is a secondary amine with a fishy odor.[4] |

| DMSO | Miscible[2] | DCHA is soluble in most organic liquids.[2][3] | |

| N3-Gly-Gly-OH (DCHA) | Water | Likely sparingly soluble | The hydrophobic DCHA counterion is expected to decrease the aqueous solubility compared to the free acid. |

| DMSO | Likely soluble | Both the azido-diglycine portion and DCHA are soluble in DMSO. |

Experimental Protocols

3.1. General Experimental Protocol for Determining Solubility

Objective: To determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

N3-Gly-Gly-OH (DCHA) solid

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized or distilled water

-

Small vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N3-Gly-Gly-OH (DCHA) solid to a series of vials. The excess should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

To each vial, add a known volume of the solvent (DMSO or water).

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should appear as a slurry with undissolved solid.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of N3-Gly-Gly-OH (DCHA) of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or M.

-

3.2. Representative Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of N3-Gly-Gly-OH is in click chemistry. The following protocol outlines a general procedure for a CuAAC reaction.[1][6]

Materials:

-

N3-Gly-Gly-OH (or its DCHA salt)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS) or a mixture of water and a co-solvent like DMSO.

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve N3-Gly-Gly-OH in the reaction buffer to a final concentration of 10 mM.

-

Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

If using a ligand, prepare a 100 mM stock solution of THPTA in water or DMSO.

-

-

Reaction Setup:

-

In a reaction vessel, combine the N3-Gly-Gly-OH solution and the alkyne-functionalized molecule solution.

-

Add the copper ligand solution (if used).

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature with gentle stirring.

-

The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, the desired product can be purified using methods like reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted starting materials and the catalyst.

-

Mandatory Visualizations

Experimental Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Workflow for a typical CuAAC "click chemistry" reaction.

References

Technical Guide: Recommended Storage and Handling of N3-Gly-Gly-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and key applications for N3-Gly-Gly-OH (dicyclohexylammonium salt), a versatile reagent for bioconjugation and drug development.

Core Compound Information

N3-Gly-Gly-OH (DCHA) is a chemical reagent featuring a terminal azide (B81097) (N3) group, a diglycine linker, and a carboxylic acid functional group, which is supplied as a dicyclohexylammonium (B1228976) salt. The azide group serves as a reactive handle for "click chemistry," enabling efficient and specific covalent ligation to alkyne-modified molecules. The diglycine spacer provides a flexible and hydrophilic linker, which can be advantageous in maintaining the biological activity of conjugated molecules. The terminal carboxylic acid allows for standard peptide coupling reactions.

Recommended Storage Conditions

Proper storage of N3-Gly-Gly-OH (DCHA) is critical to maintain its stability and reactivity. The following table summarizes the recommended storage conditions for the lyophilized solid and solutions.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Lyophilized Solid | -20°C | Long-term | Store in a tightly sealed container in a desiccator to protect from moisture, as the compound may be hygroscopic. Protect from light. |

| In Solution | -20°C or -80°C | Short-term | Prepare solutions fresh for each experiment if possible. If storage is necessary, aliquot to minimize freeze-thaw cycles. Solutions are generally not recommended for long-term storage. |

Experimental Protocols

N3-Gly-Gly-OH (DCHA) is primarily utilized in click chemistry reactions for bioconjugation. Below are detailed protocols for two common types of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating N3-Gly-Gly-OH to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

-

N3-Gly-Gly-OH (DCHA)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N3-Gly-Gly-OH (DCHA) in the chosen solvent.

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). This solution is prone to oxidation and should be made immediately before use.

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve N3-Gly-Gly-OH (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent.

-

Add the copper ligand solution (if used).

-

-

Initiation of the Reaction:

-

Add the CuSO4 solution to the reaction mixture.

-

Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 12 hours.

-

The progress of the reaction can be monitored by analytical techniques such as LC-MS or RP-HPLC.

-

-

Purification:

-

Once the reaction is complete, the product can be purified using appropriate chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and the copper catalyst.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of N3-Gly-Gly-OH to a strained alkyne (e.g., DBCO or BCN-functionalized molecule).

Materials:

-

N3-Gly-Gly-OH (DCHA)

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

-

Solvent (e.g., Phosphate-buffered saline (PBS), water, or other biocompatible buffers)

-

Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve Reactants:

-

Dissolve N3-Gly-Gly-OH (1 equivalent) in the chosen solvent.

-

Dissolve the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in a compatible solvent.

-

-

Reaction:

-

Combine the solutions of the azide and the strained alkyne.

-

The reaction typically proceeds at room temperature without the need for a catalyst. Reaction times can range from 1 to 24 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using LC-MS or RP-HPLC.

-

Upon completion, purify the conjugate using an appropriate chromatographic method to remove any unreacted starting materials.

-

Visualizing the Workflow: Bioconjugation with N3-Gly-Gly-OH (DCHA)

The following diagram illustrates the general workflow for utilizing N3-Gly-Gly-OH (DCHA) as a linker in a bioconjugation application, such as the creation of an antibody-drug conjugate (ADC).

Caption: General workflow for bioconjugation using N3-Gly-Gly-OH (DCHA).

An In-Depth Technical Guide to N3-Gly-Gly-OH (DCHA) for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, efficient, and highly specific. At the heart of this chemical toolbox is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a "click" reaction that forms a stable triazole linkage. A key reagent in this area is N3-Gly-Gly-OH, an azido-functionalized dipeptide. Its dicyclohexylamine (B1670486) (DCHA) salt form is often used to improve handling and stability. This technical guide provides a comprehensive overview of N3-Gly-Gly-OH, its properties, and its application in click chemistry for researchers new to the field.

N3-Gly-Gly-OH, or azidoacetyl-glycyl-glycine, is a bifunctional molecule featuring a terminal azide (B81097) group and a C-terminal carboxylic acid, connected by a flexible diglycine linker. The azide group serves as a chemical handle for click chemistry, allowing for the covalent attachment of this linker to molecules containing a terminal alkyne. The carboxylic acid terminus can be further functionalized, for example, by coupling to an amine-containing molecule. This versatility makes N3-Gly-Gly-OH a valuable building block in the construction of more complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

Core Molecular Data

While extensive quantitative data for N3-Gly-Gly-OH is not widely available in peer-reviewed literature, the following table summarizes its key physicochemical properties. It should be noted that some values are calculated or inferred based on the structure and data from similar compounds.

| Property | Value | Source/Note |

| IUPAC Name | 2-(2-azidoacetamido)acetic acid | - |

| Molecular Formula | C6H9N5O4 | [1] |

| Molecular Weight | 215.17 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds.[2][3] |

| Melting Point | 150 - 154 °C | [1] |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | Inferred from the hydrophilic nature of the glycine (B1666218) linker and terminal carboxylate.[3] |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Estimated based on the pKa of the C-terminal carboxyl group in oligoglycines.[2] |

Synthesis and Purification

N3-Gly-Gly-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. The following is a representative protocol for the synthesis of an azido-peptide on a solid support.

Experimental Protocol: Solid-Phase Synthesis of N3-Gly-Gly-OH

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

Azidoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating it with 20% piperidine in DMF for 20 minutes. Subsequently, wash the resin thoroughly with DMF and DCM.

-

Glycine Coupling: Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF. Add this solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Azidoacetic Acid Coupling: Repeat the Fmoc deprotection step. Then, couple azidoacetic acid (3 equivalents) using DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF. Allow the reaction to proceed for 2 hours, followed by washing with DMF and DCM.

-

Cleavage from Resin: Wash the resin with DCM and dry it under a vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude N3-Gly-Gly-OH can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Caption: Workflow for the solid-phase synthesis of N3-Gly-Gly-OH.

Applications in Click Chemistry

The terminal azide group of N3-Gly-Gly-OH allows it to readily participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, catalyzed by a copper(I) species.

Materials:

-

N3-Gly-Gly-OH

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Suitable solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve N3-Gly-Gly-OH in the reaction buffer (e.g., PBS) to a final concentration of 10 mM.

-

Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

-

Reaction Setup:

-

In a reaction vessel, combine N3-Gly-Gly-OH (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents).

-

Add the copper ligand (e.g., THPTA, 5 equivalents relative to copper).

-

Add the CuSO4 solution to a final concentration of 1-5 mol%.

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2 mM to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Upon completion, the conjugated product can be purified by RP-HPLC to remove unreacted starting materials and the catalyst.

Caption: General workflow for a CuAAC reaction using N3-Gly-Gly-OH.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with an azide without the need for a catalyst. This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[2]

Materials:

-

N3-Gly-Gly-OH

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

-

Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

-

Dissolve Reactants:

-

Dissolve N3-Gly-Gly-OH (1 equivalent) in the chosen buffer.

-

Dissolve the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in a compatible solvent.

-

-

Reaction: Combine the solutions of the azide and the strained alkyne.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from a few hours to overnight.

-

Monitoring and Purification: The reaction progress can be monitored by LC-MS. The product can be purified by size-exclusion chromatography or RP-HPLC.

Caption: General workflow for a SPAAC reaction using N3-Gly-Gly-OH.

Signaling Pathways

N3-Gly-Gly-OH itself is a synthetic linker and does not directly participate in or modulate cellular signaling pathways. However, the bioconjugates created using this linker are often designed to interact with specific biological targets that are part of signaling cascades. For example, an antibody-drug conjugate (ADC) constructed with an N3-Gly-Gly-OH linker might target a cell surface receptor that is overexpressed in cancer cells, thereby delivering a cytotoxic payload to interfere with signaling pathways that promote cell proliferation and survival. The specific pathway affected is determined by the targeting moiety (e.g., the antibody) and the payload of the conjugate.

Caption: Logical relationship of a bioconjugate using an N3-Gly-Gly-OH linker to affect a signaling pathway.

Conclusion

N3-Gly-Gly-OH (DCHA) is a versatile and valuable reagent for researchers and scientists working in the field of bioconjugation and drug development. Its bifunctional nature, combining a click-reactive azide handle with a flexible and hydrophilic diglycine linker, facilitates the straightforward synthesis of complex biomolecules. The detailed methodologies and data presented in this guide provide a foundational understanding for the application of this reagent in both copper-catalyzed and strain-promoted click chemistry reactions. While specific quantitative data for N3-Gly-Gly-OH is limited, the provided protocols, based on closely related analogs, serve as an excellent starting point for experimental design and optimization.

References

An In-depth Technical Guide to N3-Gly-Gly-OH and its Analogs in Bioconjugation

This technical guide provides a comprehensive overview of N3-Gly-Gly-OH and its longer-chain analog, N3-Gly-Gly-Gly-Gly-Gly-OH (N3-(Gly)5-OH), versatile bifunctional linkers of significant utility in chemical biology, drug development, and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development and targeted therapeutics, detailing the core properties, applications, and experimental protocols related to these molecules. While specific data for N3-Gly-Gly-OH is less prevalent, the principles and applications are thoroughly represented by the extensive documentation available for the pentaglycine (B1581309) variant, which will be used as the primary exemplar in this guide.

The core structure of these linkers features a terminal azide (B81097) (N3) group and a C-terminal carboxylic acid (-OH), separated by a flexible and hydrophilic oligoglycine chain.[1] The azide group serves as a reactive handle for "click chemistry," enabling efficient and specific covalent ligation to alkyne-modified molecules.[1] The oligoglycine spacer enhances solubility and provides spatial separation between conjugated moieties, which can be critical for maintaining biological activity.[1][2]

Core Properties and Specifications

The fundamental characteristics of the representative N3-(Gly)5-OH are summarized below. This data is compiled from various commercial suppliers and chemical databases.

| Property | Value | Reference |

| IUPAC Name | 2-(2-(2-(2-(2-azidoacetamido)acetamido)acetamido)acetamido)acetic acid | [3] |

| Synonyms | Azido-pentaglycine, N3-(Gly)5-OH, Azidoacetyl tetraglycine | [4] |

| CAS Number | 2250433-77-1 | [3][4][5] |

| Molecular Formula | C10H15N7O6 | [4][5][6] |

| Molecular Weight | 329.27 g/mol | [3][6] |

| Appearance | White to off-white solid | [3][5][6] |

| Purity | Typically >96% | [4][5] |

| Solubility | Expected to have good solubility in aqueous buffers and polar organic solvents like DMSO and DMF. | [1] |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 (Estimated) | [3] |

Key Applications in Bioconjugation

The primary utility of N3-(Gly)n-OH linkers lies in their ability to covalently attach various molecular entities through bioorthogonal click chemistry.

-

Antibody-Drug Conjugates (ADCs): These linkers can be used to connect a cytotoxic payload to a monoclonal antibody. The pentaglycine chain can improve the solubility and pharmacokinetic properties of the resulting ADC.[1][4]

-

Peptide and Protein Modification: The azide group can be introduced onto peptides or proteins, enabling their subsequent conjugation to other molecules such as imaging agents (fluorophores), polyethylene (B3416737) glycol (PEG), or small molecule drugs.[4][7]

-

Proteolysis Targeting Chimeras (PROTACs): The flexible and hydrophilic nature of the pentaglycine linker is advantageous in PROTAC design, where it connects a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the degradation of the target protein.[2]

-

Fluorescent Labeling: These linkers are used to attach fluorescent dyes to peptides and proteins for applications in cellular imaging, receptor binding assays, and in vivo imaging.[8]

-

Surface Immobilization: The peptide linker can be used to functionalize the surfaces of biomaterials or nanoparticles.[5]

Core Bioconjugation Methodologies: Click Chemistry

The azide group on N3-(Gly)n-OH linkers is primarily utilized in two types of click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the terminal azide of the linker and a terminal alkyne on a target molecule.[3][9] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide to form a stable triazole.[9][10] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[9]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often depends on the specific application, balancing reaction speed against biocompatibility.

| Reaction Class | Azide Reagent | Alkyne/Dienophile Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility |

| CuAAC | N3-(Gly)5-OH | Terminal Alkyne | 10² - 10³ | Good (in vitro), limited by copper cytotoxicity (in vivo) |

| SPAAC | N3-(Gly)5-OH | DBCO | ~1 | Excellent, copper-free |

| SPAAC | N3-(Gly)5-OH | BCN | 10⁻¹ - 10⁻² | Excellent, copper-free |

Table adapted from comparative studies of click chemistry kinetics. Note that the reactivity of N3-(Gly)5-OH is expected to be comparable to other simple alkyl azides.[11]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and application of N3-(Gly)n-OH linkers. Optimization may be required for specific substrates and applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N3-(Gly)5-OH

This protocol describes a potential method for the synthesis of N3-(Gly)5-OH on a solid support using Fmoc chemistry.[1][6][7]

Materials:

-

Fmoc-Gly-Wang resin or Rink Amide resin

-

Fmoc-Gly-OH[12]

-

Azidoacetic acid

-

Coupling agents (e.g., HBTU, DIC) and base (e.g., DIPEA, OxymaPure)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

-

Purification System: RP-HPLC with a C18 column

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.[1][6]

-

Iterative Deprotection and Coupling:

-

Azide Incorporation: After the final glycine (B1666218) coupling and Fmoc deprotection, couple azidoacetic acid to the N-terminus of the peptide chain.[1]

-

Cleavage and Deprotection: Cleave the final product from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours.[8]

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and NMR.[7]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating N3-(Gly)5-OH to an alkyne-containing molecule in solution.[6][9]

Materials:

-

N3-(Gly)5-OH

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA, TBTA) (Optional, but recommended)

-

Solvent: PBS, water, or other biocompatible buffers, with co-solvents like DMSO if needed.

Procedure:

-

Prepare Stock Solutions:

-

Dissolve N3-(Gly)5-OH (1 equivalent) in the reaction buffer.[6]

-

Dissolve the alkyne-functionalized molecule (1.1-1.5 equivalents) in a compatible solvent.[9]

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[6]

-

Prepare stock solutions of CuSO4 (e.g., 100 mM in water) and the ligand (e.g., 100 mM in water/DMSO).[6]

-

-

Reaction Setup: In a reaction vessel, combine the N3-(Gly)5-OH and alkyne-molecule solutions.

-

Initiate the Reaction: Add the copper ligand, followed by CuSO4, and finally initiate the reaction by adding the sodium ascorbate solution. Final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for ascorbate.

-

Incubation: Gently mix and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours.[6][9]

-

Purification: Upon completion, the conjugated product can be purified by RP-HPLC or size-exclusion chromatography to remove unreacted starting materials and the catalyst.[6]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of N3-(Gly)5-OH to a strained alkyne (e.g., DBCO-functionalized molecule).[9][11]

Materials:

-

N3-(Gly)5-OH

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

Solvent: Phosphate-buffered saline (PBS), water, or other biocompatible buffers.

Procedure:

-

Dissolve Reactants:

-

Reaction: Combine the solutions of the azide and the strained alkyne.

-

Incubation: Gently mix and incubate the reaction. The reaction can proceed at room temperature or 37°C. Reaction times are typically longer than CuAAC, ranging from 1 to 24 hours, depending on the reactants and concentrations.

-

Purification: Purify the final conjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove any unreacted starting materials.

Application in Signaling Pathway Analysis

While N3-(Gly)n-OH linkers do not directly participate in signaling pathways, they are instrumental in creating tools to study them.[4] For instance, an alkyne-modified inhibitor of a specific kinase can be conjugated to the N3-linker, which is also attached to a reporter molecule like a fluorophore. This creates a molecular probe to visualize the kinase's localization or to study the effects of targeted inhibition on downstream signaling events.[6]

Conclusion

N3-Gly-Gly-OH and its oligoglycine analogs are highly versatile and valuable reagents for researchers in drug development, chemical biology, and materials science. Their bifunctional nature, combining the robust and specific reactivity of the azide group for click chemistry with a flexible, hydrophilic glycine spacer, makes them an attractive choice for the construction of complex bioconjugates. The ability to choose between rapid copper-catalyzed reactions and biocompatible copper-free methods provides a flexible platform for a wide array of applications, from the development of targeted therapeutics like ADCs and PROTACs to the creation of sophisticated probes for fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to the Safety and Handling of N3-Gly-Gly-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for N3-Gly-Gly-OH (DCHA), a click chemistry reagent. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from its constituent parts—the azido-diglycine moiety and the dicyclohexylamine (B1670486) (DCHA) salt—and from closely related compounds.

Introduction to N3-Gly-Gly-OH (DCHA)

N3-Gly-Gly-OH (DCHA) is a chemical reagent used in bioconjugation and other applications within drug discovery and chemical biology.[1] It comprises an azido-diglycine peptide, which provides a reactive azide (B81097) handle for click chemistry reactions, and a dicyclohexylamine (DCHA) counter-ion.[1] The azide group allows for covalent modification with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Physicochemical Properties

Quantitative physicochemical data for N3-Gly-Gly-OH (DCHA) is not extensively documented. The following tables summarize key properties based on available information for the compound and its components.

Table 1: Physicochemical Properties of N3-Gly-Gly-OH moiety (inferred from analogues)

| Property | Value | Source/Notes |

| Molecular Formula | C4H6N4O3 | Calculated |

| Molecular Weight | 158.12 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds[3] |

| Solubility | Expected to have good solubility in aqueous buffers, DMSO, and DMF | Inferred from related compounds[3] |

Table 2: Physicochemical Properties of Dicyclohexylamine (DCHA)

| Property | Value | Source |

| Molecular Formula | C12H23N | [4] |

| Molecular Weight | 181.32 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 256 °C | [4] |

| Flash Point | 98-103 °C (closed cup) | [4] |

| Solubility in water | Sparingly soluble | [4] |

Hazard Identification and Safety Precautions

A comprehensive hazard assessment for N3-Gly-Gly-OH (DCHA) is not publicly available. Therefore, a conservative approach is necessary, considering the hazards of both the organic azide component and the dicyclohexylamine salt.

3.1. Hazards of the Azide Moiety

Organic azides are a class of energetic compounds that can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[5] While some supplier safety data for a related pentaglycine (B1581309) compound (N3-Gly-Gly-Gly-Gly-Gly-OH) classify it as non-hazardous, this should be treated with caution.[5]

Key safety considerations for organic azides:

-

Avoid Heat and Shock: Do not heat the solid compound unless the thermal stability is known. Avoid grinding or subjecting the material to shock.

-

Incompatible Materials:

-

Strong Acids: Contact with strong acids can form the highly toxic and explosive hydrazoic acid.[5]

-

Heavy Metals: Avoid contact with heavy metals, as this can form shock-sensitive metal azides. Use plastic or ceramic spatulas instead of metal ones.[5]

-

Reducing Agents: Strong reducing agents can react with the azide group.

-

Halogenated Solvents: Avoid solvents like dichloromethane (B109758) and chloroform, which can form explosive compounds with azides.[5]

-

3.2. Hazards of Dicyclohexylamine (DCHA)

Dicyclohexylamine is classified as a hazardous substance.[4]

-

Corrosive: It causes severe skin burns and eye damage.[4]

-

Toxic: It is harmful if swallowed or inhaled.[4]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]

Table 3: Summary of Safety Precautions

| Precaution | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To protect eyes and skin from the corrosive DCHA and potentially hazardous azide compound.[4][5] |

| Engineering Controls | Work in a certified chemical fume hood. | To minimize inhalation of dust from the solid compound or vapors from solutions.[5] |

| Handling | Avoid generating dust. Use plastic or ceramic spatulas. Avoid contact with incompatible materials. | To prevent inhalation and reduce the risk of forming explosive metal azides.[5] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Keep away from heat, sparks, and flame. Store away from incompatible materials. | To maintain chemical stability and prevent hazardous reactions.[4][5] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains. | To prevent environmental contamination and ensure safe disposal of a potentially energetic and corrosive compound.[4][5] |

Experimental Protocols

4.1. Representative Protocol: Solid-Phase Synthesis of Azido-Diglycine

This protocol is a hypothetical method for the synthesis of the N3-Gly-Gly-OH core, based on standard Fmoc solid-phase peptide synthesis (SPPS).[6]

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Gly-OH

-

Azidoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[6]

-

First Amino Acid Coupling: Couple the first Fmoc-Gly-OH to the resin.[6]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[6]

-

Second Amino Acid Coupling: Couple the second Fmoc-Gly-OH.[6]

-

Fmoc Deprotection: Repeat the Fmoc deprotection step.[6]

-

Azide Incorporation: Couple azidoacetic acid to the N-terminus of the peptide chain.[6][7]

-

Cleavage: Cleave the peptide from the resin using a TFA-based cleavage cocktail.[6]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

4.2. Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azido-containing molecule to an alkyne-containing molecule.[8]

Materials:

-

N3-Gly-Gly-OH (or its DCHA salt, neutralized)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA)

-

Suitable buffer (e.g., PBS, pH 7.4) or solvent (e.g., DMSO/water mixture)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve N3-Gly-Gly-OH in the reaction buffer to a final concentration of 10 mM.[8]

-

Dissolve the alkyne-functionalized molecule in a compatible solvent.[8]

-

Prepare a 100 mM stock solution of CuSO4 in water.[8]

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.[8]

-

Prepare a 100 mM stock solution of the copper ligand.[8]

-

-

Reaction Setup: In a microcentrifuge tube, combine the N3-Gly-Gly-OH solution, the alkyne-functionalized molecule, the copper ligand, and the CuSO4 solution.

-

Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture.[8]

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours.[8]

-

Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or RP-HPLC.

Visualizations

References

Methodological & Application

Application Notes and Protocols for N3-Gly-Gly-OH (DCHA) in Protein Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-Gly-Gly-OH (DCHA), an azide-functionalized dipeptide, for the covalent modification of proteins via click chemistry. This reagent is a valuable tool for a wide range of applications, including protein labeling, the development of antibody-drug conjugates (ADCs), and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

N3-Gly-Gly-OH (DCHA) serves as a linker, incorporating a reactive azide (B81097) handle for bioorthogonal conjugation to alkyne-modified proteins. The di-glycine spacer offers a balance of hydrophilicity and flexibility. This reagent is amenable to both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing robust and versatile methods for bioconjugation.[1][2][3][4]

While specific quantitative data and detailed protocols for the N3-Gly-Gly-OH (DCHA) variant are not extensively documented in peer-reviewed literature, the principles of its application are analogous to the well-characterized pentaglycine (B1581309) counterpart, N3-Gly-Gly-Gly-Gly-Gly-OH.[5][6][7] The protocols and data presented herein are largely based on this closely related reagent and should be considered as a starting point for optimization.

Physicochemical and Handling Information

Proper handling and storage of N3-Gly-Gly-OH (DCHA) are crucial for its stability and reactivity. The dicyclohexylamine (B1670486) (DCHA) salt form may influence its solubility and handling characteristics compared to the free acid.

| Property | Value | Source(s) |

| Molecular Formula | C4H6N4O3 (free acid) | Inferred |

| Appearance | White to off-white solid | [5] |

| Key Functional Groups | Terminal Azide (-N3), Carboxylic Acid (-OH), Di-glycine Linker | [1][2][3][4] |

| Solubility | Expected to have good solubility in aqueous buffers and polar organic solvents such as DMSO and DMF. | [5] |

| Storage Conditions | Store lyophilized solid at -20°C or -80°C in a desiccator.[8] Allow the vial to warm to room temperature before opening to prevent condensation.[8] | [1] |

| Handling Precautions | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid contact with strong acids, oxidizing, and reducing agents.[9] | [9] |

Key Applications

The versatility of N3-Gly-Gly-OH (DCHA) allows for its use in several cutting-edge areas of protein science and drug development:

-

Protein Labeling: Site-specific attachment of reporter molecules such as fluorescent dyes or biotin (B1667282) for visualization and tracking of proteins in vitro and in vivo.

-

Antibody-Drug Conjugates (ADCs): Covalent linkage of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The N3-Gly-Gly-OH linker can be conjugated to an alkyne-modified drug molecule.[5][11]

-

Proteolysis Targeting Chimeras (PROTACs): As a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the degradation of target proteins.[6][12][13]

Experimental Workflows and Signaling Pathways

General Protein Labeling Workflow

This workflow outlines the general steps for labeling a protein of interest that has been pre-functionalized with an alkyne group.

Caption: General workflow for protein labeling using N3-Gly-Gly-OH (DCHA).

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This diagram illustrates the steps involved in constructing an ADC using N3-Gly-Gly-OH as part of the linker system.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC Development Logical Pathway

This diagram shows the logical relationship of components in a PROTAC and its mechanism of action.

Caption: Logical pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions with proteins. Optimal conditions may vary depending on the specific protein and alkyne modification.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro protein modification where the potential for copper-induced toxicity is not a concern.[14]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

N3-Gly-Gly-OH (DCHA)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

-

DMSO (for dissolving N3-Gly-Gly-OH, if necessary)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of N3-Gly-Gly-OH (DCHA) in water, buffer, or DMSO. A concentration of 10-50 mM is a common starting point.

-

Ensure the alkyne-modified protein is at a suitable concentration in a compatible buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified protein and N3-Gly-Gly-OH. A 10- to 50-fold molar excess of the azide linker over the protein is typically used.

-

Add the copper-chelating ligand to the mixture. The final concentration is typically 5-fold higher than the copper concentration.

-

Add the CuSO4 solution to a final concentration of 0.1-1 mM.

-

-

Initiation of Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 4-5 times that of CuSO4.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Upon completion, remove unreacted reagents and catalyst by size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Analyze the purified protein conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful labeling.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications in living systems or with biomolecules that are sensitive to copper ions.[1][15]

Materials:

-

Protein modified with a strained alkyne (e.g., DBCO, BCN)

-

N3-Gly-Gly-OH (DCHA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (if needed for solubility)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation:

-

Dissolve the strained alkyne-modified protein and N3-Gly-Gly-OH (DCHA) in the reaction buffer to their desired final concentrations. Use DMSO as a co-solvent if necessary for the azide linker.

-

-

Reaction Setup:

-

Combine the solutions of the azide and the strained alkyne in a reaction vessel. A 3- to 10-fold molar excess of the azide is typically sufficient.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 4-24 hours. Reaction times are dependent on the specific strained alkyne used and the concentration of reactants.[5]

-

-

Monitoring and Purification:

-

The reaction progress can be monitored by LC-MS or SDS-PAGE.

-

Once complete, purify the conjugated protein using an appropriate method like size-exclusion chromatography to remove excess unreacted azide linker.

-

-

Analysis:

-

Confirm the identity and purity of the final conjugate by mass spectrometry and other analytical techniques.

-

Quantitative Data Summary

| Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics | Source(s) |

| CuAAC | Terminal Alkyne | 10² - 10³ | - High reaction rates- Requires copper catalyst and reducing agent- Potential for protein damage from ROS | [15] |

| SPAAC | DBCO (Dibenzocyclooctyne) | ~1 | - Copper-free- Biocompatible for live-cell labeling- Can be bulky and hydrophobic | [15] |

| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.1 | - Copper-free- Smaller and more hydrophilic than DBCO- Slower reaction rates than DBCO | [15] |

Note: ROS refers to Reactive Oxygen Species. Rate constants are approximate and can vary significantly.

Conclusion

N3-Gly-Gly-OH (DCHA) is a versatile and effective reagent for the modification of proteins using click chemistry. Its ability to participate in both CuAAC and SPAAC reactions provides researchers with flexible options for a wide array of applications, from basic research to the development of advanced therapeutics like ADCs and PROTACs. While optimization of the provided protocols for specific applications is recommended, this guide serves as a robust starting point for the successful implementation of N3-Gly-Gly-OH (DCHA) in your research.

References

- 1. medchemexpress.com [medchemexpress.com]